N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide
Description
N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide (CAS: 551930-95-1) is a heterocyclic compound featuring a hydrazinecarboxamide core linked to a phenyl group and a 3-(1H-pyrrol-1-yl)-2-thienyl carbonyl moiety. This structure combines electron-rich aromatic systems (pyrrole and thiophene) with a hydrazide functional group, which is often associated with biological activity, particularly in anticancer and antimicrobial agents .
Properties
IUPAC Name |
1-phenyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(14-13(8-11-23-14)20-9-4-5-10-20)18-19-16(22)17-12-6-2-1-3-7-12/h1-11H,(H,18,21)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISDYWGAPJETSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330091 | |
| Record name | 1-phenyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822272 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551930-95-1 | |
| Record name | 1-phenyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-(1H-Pyrrol-1-yl)thiophene-2-Carboxylic Acid
The thienyl-pyrrole moiety is synthesized via electrophilic aromatic substitution or cyclization reactions. A common strategy involves functionalizing thiophene-2-carboxylic acid at the 3-position with a pyrrole group. The Paal-Knorr pyrrole synthesis, utilizing 2,5-dimethoxytetrahydrofuran and ammonium acetate, has been adapted to introduce the pyrrole ring onto thiophene derivatives.
Key Steps :
- Thiophene Functionalization : Thiophene-2-carboxylic acid is treated with a pyrrole-forming reagent under acidic conditions.
- Cyclization : The reaction mixture is refluxed in acetic acid to facilitate cyclization, yielding 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid.
Challenges :
- Regioselectivity: Competing substitution at the 4- or 5-positions of thiophene necessitates careful control of reaction conditions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the desired regioisomer.
Formation of Acyl Chloride Intermediate
The carboxylic acid is converted to its reactive acyl chloride derivative using oxalyl chloride or thionyl chloride.
Procedure :
- 3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid (1 equiv) is suspended in anhydrous dichloromethane.
- Oxalyl chloride (1.2 equiv) and catalytic dimethylformamide (DMF) are added dropwise at 0°C.
- The mixture is stirred at room temperature for 3 hours, yielding 3-(1H-pyrrol-1-yl)thiophene-2-carbonyl chloride as a yellow solid.
Optimization :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | DCM | 25°C | 92 |
| Thionyl chloride | THF | 40°C | 85 |
Table 1: Acyl chloride formation under varying conditions.
Preparation of N-Phenylhydrazinecarboxamide
N-Phenylhydrazinecarboxamide is synthesized via condensation of phenylhydrazine with a carbonyl source.
Method :
- Phenylhydrazine (1 equiv) is reacted with triphosgene (0.3 equiv) in tetrahydrofuran (THF) at -10°C.
- The mixture is stirred for 2 hours, followed by neutralization with aqueous sodium bicarbonate to yield N-phenylhydrazinecarboxamide.
Alternative Route :
- Urea and phenylhydrazine are heated in ethanol under reflux, though this method offers lower yields (60–70%).
Coupling Reaction to Form Target Compound
The acyl chloride is coupled with N-phenylhydrazinecarboxamide under Schotten-Baumann conditions.
Procedure :
- N-Phenylhydrazinecarboxamide (1 equiv) is dissolved in THF with triethylamine (2 equiv).
- 3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl chloride (1 equiv) is added dropwise at 0°C.
- The reaction is stirred for 12 hours, followed by extraction with ethyl acetate and purification via recrystallization.
Yield Optimization :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 12 | 78 |
| Pyridine | DCM | 24 | 65 |
Table 2: Coupling reaction efficiency under different bases.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time for the coupling step.
Protocol :
- A mixture of acyl chloride and N-phenylhydrazinecarboxamide in DMF is irradiated at 100°C for 20 minutes.
- Yield improves to 85% compared to conventional heating.
Characterization and Analytical Methods
- NMR Spectroscopy :
- Mass Spectrometry :
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar hydrazinecarboxamide structures can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways and the promotion of oxidative stress within the cells .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver) | 15 | Apoptosis induction |
| MCF7 (breast) | 20 | ROS generation |
| A549 (lung) | 12 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both bacterial and fungal strains, making it a candidate for further development in treating infectious diseases . The structure's ability to interact with microbial cell membranes may contribute to its efficacy.
Coordination Chemistry Applications
This compound can serve as a ligand in coordination complexes, particularly with transition metals such as palladium and platinum. These metal complexes are being explored for their enhanced biological activities compared to their ligand counterparts alone.
Table 2: Coordination Complexes of this compound
| Metal Ion | Complex Name | Activity Highlight |
|---|---|---|
| Palladium(II) | Pd(NP-Hydrazine) | Antitumor activity |
| Platinum(II) | Pt(NP-Hydrazine) | Enhanced cytotoxicity |
Material Science Applications
The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its ability to form stable films and its electronic properties can be exploited in the fabrication of organic light-emitting diodes (OLEDs) and solar cells.
Case Study on Anticancer Activity
A recent study investigated the anticancer potential of this compound against various human cancer cell lines. The results indicated a dose-dependent response, with significant apoptosis observed at concentrations above 10 µM. The study highlighted the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
Case Study on Coordination Chemistry
Another study focused on synthesizing palladium complexes using this compound as a ligand. The resulting complexes demonstrated promising antitumor activity in preclinical models, suggesting that metal coordination enhances the biological effectiveness of the ligand compared to its uncoordinated form .
Mechanism of Action
The mechanism of action of N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- However, the addition of the hydrazinecarboxamide group in the target compound may shift its utility toward pharmaceutical contexts.
- Hydrazine/hydrazide derivatives across analogues (e.g., ) frequently demonstrate biological activity, particularly anticancer effects, linked to their ability to interact with cellular targets via hydrogen bonding and π-stacking .
- Synthetic routes for related compounds often involve condensation reactions (e.g., HKCN ) or cyclization with NaOH/acetic acid (e.g., triazole-thiols ), which may be applicable to the target compound’s synthesis.
Physicochemical and Electronic Properties
- Stability : The conjugated pyrrole-thiophene system in HKCN contributes to stability, a trait likely shared by the target compound. The hydrazinecarboxamide group may further stabilize the molecule via intramolecular hydrogen bonding.
- While the target compound lacks a fully conjugated backbone, its thiophene-pyrrole moiety could still enable charge transfer in supramolecular contexts.
Biological Activity
N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide, a compound with the molecular formula and a molecular weight of 342.37 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the Hydrazine Derivative : The hydrazine component is synthesized through the condensation of phenyl hydrazine with appropriate carbonyl compounds.
- Formation of Thienyl and Pyrrole Moieties : The thienyl and pyrrole groups are introduced via coupling reactions, often utilizing coupling agents to enhance yields.
- Final Coupling : The final product is obtained by coupling the hydrazine derivative with the thienyl-pyrrole carbonyl compound under controlled conditions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a series of hydrazone derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. These studies demonstrated that certain derivatives possess IC50 values in the micromolar range, indicating potent cytotoxicity .
Antimicrobial Activity
N-phenyl derivatives have also been screened for antimicrobial properties. In vitro tests showed that these compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Studies have indicated that hydrazone derivatives can inhibit enzymes such as alkaline phosphatase and acetylcholinesterase, which are crucial in various physiological processes . This suggests a potential role in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, substituents on the phenyl ring or variations in the thienyl and pyrrole components can significantly alter potency and selectivity against specific biological targets .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cytotoxicity in Cancer Cells : A study involving a series of hydrazone compounds demonstrated that modifications in the thienyl group led to enhanced cytotoxicity against breast cancer cells (MCF7). The most potent derivative achieved an IC50 value lower than that of standard chemotherapeutics .
- Antibacterial Screening : A comprehensive screening against clinical isolates revealed that certain derivatives exhibited significant antibacterial activity comparable to conventional antibiotics, suggesting their potential use in treating resistant bacterial strains .
- Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and target enzymes, providing insights into its mechanism of action at the molecular level .
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide with high purity?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key parameters include:
- Catalysts : Triethylamine is commonly used to facilitate amide bond formation and reduce side reactions .
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions enhance reaction efficiency .
- Temperature : Controlled heating (e.g., 60–80°C) under inert atmospheres prevents oxidation of sensitive moieties like the thiophene ring .
Example Protocol:
Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 353.12) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Advanced: How can crystallographic data resolve discrepancies in proposed molecular configurations?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL provides atomic-level resolution:
- Structure Refinement : SHELXL refines bond lengths/angles, resolving ambiguities in hydrazinecarboxamide tautomerism (e.g., keto-enol forms) .
- Validation : Compare experimental data (e.g., C=O bond length: 1.22 Å) with DFT-calculated geometries to validate configurations .
- Case Study : A related thiophene-pyrrole hybrid showed a 5° deviation in dihedral angles between computational and crystallographic models, highlighting the need for experimental validation .
Advanced: What strategies are employed to analyze contradictory biological activity data across different studies?
Answer:
- Assay Optimization :
- Target Selectivity : Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) to clarify conflicting inhibition data .
- Cellular Context : Compare activity in cancer vs. normal cell lines (e.g., IC₅₀ ranges: 2–50 μM) to identify off-target effects .
- Data Normalization : Account for variations in solvent (DMSO concentration ≤0.1%) and incubation time .
- Meta-Analysis : Pool data from analogs (e.g., thiophene vs. furan substitutions) to identify structure-activity trends .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Core Modifications :
- Pharmacophore Mapping :
- Key Features : Hydrazinecarboxamide (hydrogen-bond donor), thiophene (π-π stacking), and phenyl (hydrophobic anchor) .
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high predicted binding affinity to targets like EGFR (ΔG ≤ -8 kcal/mol) .
Advanced: What methodologies are used to investigate the compound's physicochemical stability under experimental conditions?
Answer:
- Forced Degradation Studies :
- Thermal Analysis (TGA/DSC) : Determine decomposition onset (~200°C) and phase transitions .
Advanced: How to address low yield in large-scale synthesis of this compound?
Answer:
- Process Optimization :
- Catalyst Loading : Reduce triethylamine from 2.0 eq to 1.2 eq to minimize side reactions .
- Workup : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for intermediate isolation .
- Scale-Up Challenges :
Advanced: What computational tools are recommended for predicting the compound's pharmacokinetic properties?
Answer:
- ADMET Prediction :
- SwissADME : Predict logP (~2.5), suggesting moderate lipophilicity .
- pkCSM : Estimate bioavailability (70%) and BBB permeability (low) due to hydrazine polarity .
- Metabolism : Use Schrödinger’s MetaSite to identify potential CYP3A4-mediated oxidation sites (e.g., thiophene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
